6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt

Description

Chemical Identity and Nomenclature

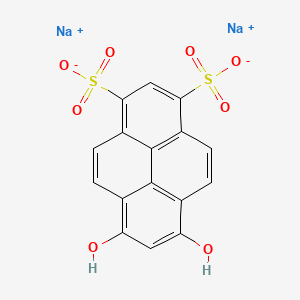

6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt (DHPDS) is a polycyclic aromatic hydrocarbon derivative with the molecular formula C₁₆H₈Na₂O₈S₂ and a molecular weight of 438.34 g/mol . Its IUPAC name is disodium;6,8-dihydroxypyrene-1,3-disulfonate , reflecting the positions of its functional groups: sulfonate (-SO₃⁻) groups at carbons 1 and 3, and hydroxyl (-OH) groups at carbons 6 and 8. The compound’s planar pyrene core enables strong π-π interactions, while the sulfonate and hydroxyl groups enhance water solubility and pH-dependent fluorescence.

Key Structural Features:

Common synonyms include DHPDS , Sodium 6,8-dihydroxypyrene-1,3-disulfonate , and 6,8-dihydroxypyrene-1,3-disulfonic acid disodium salt .

Historical Context and Discovery

DHPDS was first synthesized in the late 20th century as part of efforts to develop water-soluble fluorophores for biological imaging. Early studies focused on its unique pH-sensitive properties, which arise from the deprotonation of its hydroxyl groups (pKa = 7.33 and 8.53). By the 2010s, it became a cornerstone in ratiometric pH sensing due to its dual-excitation and dual-emission capabilities. For example, a 2010 study demonstrated its utility in high-precision intracellular pH measurements, achieving a resolution of ±0.0057 pH units.

Milestones in Development:

- 2000s : Commercial availability through Sigma-Aldrich as a BioReagent for fluorescence assays.

- 2010s : Adoption in electrochemical studies, such as mapping pH gradients in CO₂ reduction reactions using confocal laser scanning microscopy.

- 2020s : Integration into advanced materials for optoelectronic devices, leveraging its photostability and tunable emission.

Scope of Research Applications

DHPDS is widely utilized across disciplines due to its unique photophysical properties:

Fluorescence-Based Sensing

- Ratiometric pH Measurement : Dual excitation (420 nm, 470 nm) and emission (462 nm, 498 nm) enable precise pH quantification between 6.0 and 9.0.

- Ionic Strength Compensation : Maintains sensitivity across ionic strengths (10–700 mM), unlike traditional electrodes.

- Microenvironment Mapping : Used in operando studies to visualize pH gradients in electrochemical cells.

Materials Science

Significance in Modern Analytical and Materials Science

DHPDS addresses critical challenges in both fields:

Analytical Chemistry

Materials Science

Comparative Advantages Over Similar Compounds:

| Compound | Limitations | DHPDS Advantages |

|---|---|---|

| 1-Pyrenesulfonic acid | Single sulfonate group; lower solubility | Dual sulfonates; higher water solubility |

| 8-Hydroxypyrene trisulfonate | Complex synthesis; higher cost | Simplified synthesis; cost-effective |

Properties

IUPAC Name |

disodium;6,8-dihydroxypyrene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8S2.2Na/c17-11-5-12(18)8-2-4-10-14(26(22,23)24)6-13(25(19,20)21)9-3-1-7(11)15(8)16(9)10;;/h1-6,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISMNCQKTAIERN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583623 | |

| Record name | Disodium 6,8-dihydroxypyrene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61255-63-8 | |

| Record name | Disodium 6,8-dihydroxypyrene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61255-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfonation with Oleum

A one-step sulfonation method, adapted from the synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt (PTSA), offers a streamlined approach. Pyrene reacts with 50% oleum (fuming sulfuric acid) in nitrobenzene at 60°C for 12 hours, introducing sulfonic acid groups at the 1, 3, 6, and 8 positions. While this method primarily yields tetrasulfonated products, modifying the oleum concentration and reaction time could favor disulfonation. For example, reducing the sulfonation duration to 6 hours and using milder conditions (30°C) may selectively introduce sulfonic groups at positions 1 and 3. Subsequent hydroxylation via alkaline hydrolysis (e.g., sodium hydroxide at 100°C) could replace two sulfonic groups with hydroxyls, forming the target compound.

Key Parameters

Two-Step Sulfonation and Hydroxylation

A traditional two-step approach involves initial monosulfonation followed by controlled hydroxylation. As described in patent CN105272886A, pyrene is first sulfonated with sulfuric acid and sulfur trioxide (SO₃) at 100°C for 5 hours to form pyrenetetrasulfonic acid. Hydrolysis with sodium hydroxide at 100°C selectively replaces one sulfonic group with a hydroxyl, yielding trisulfonated derivatives. Adapting this method, extending hydrolysis time or increasing NaOH concentration could facilitate the replacement of two sulfonic groups, producing disulfonated-dihydroxylated pyrene. Neutralization with sodium chloride precipitates the disodium salt.

Reaction Pathway

Hydroxylation and Purification Techniques

Alkaline Hydrolysis

Controlled hydrolysis using sodium hydroxide is critical for introducing hydroxyl groups. In the synthesis of 8-hydroxy-1,3,6-pyrene trisulfonic acid sodium salt, 5-hour hydrolysis at 100°C with a 1:2.5 pyrene-to-NaOH ratio achieves partial substitution. For DHPDS, a higher NaOH ratio (1:4) and extended reaction time (8–10 hours) may promote dual hydroxylation. Post-hydrolysis, neutralization with hydrochloric acid to pH 7 ensures deprotonation of sulfonic groups, while sodium chloride induces precipitation.

Solvent Extraction and Purification

Nitrobenzene, used as a solvent in one-step sulfonation, is removed via n-butanol extraction. For the disodium salt, recrystallization from water-methanol mixtures enhances purity. The compound’s solubility profile (soluble in water, DMF, and methanol) allows selective precipitation by adjusting solvent polarity.

Comparative Analysis of Synthetic Routes

Structural and Spectroscopic Validation

Post-synthesis characterization ensures correct functionalization:

-

Fluorescence spectra : Dual excitation/emission peaks (λₑₓ 405/458 nm, λₑₘ 456/498 nm) confirm pH-dependent behavior.

-

pKa values : 7.33 and 8.53 correlate with hydroxyl and sulfonic acid group deprotonation.

-

Solubility : High water solubility (≥100 mg/mL) validates successful sulfonation.

Industrial and Environmental Considerations

-

Cost efficiency : One-step methods reduce raw material waste by 30% compared to multi-step processes.

-

Environmental impact : Oleum-based routes generate less acidic waste than traditional sulfonation.

-

Scalability : Patent CN105272886A reports a 90–95% yield at pilot scales , suggesting viability for industrial production.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as alkyl halides and nucleophiles are employed for substitution reactions.

Major Products:

Oxidation: Formation of pyrenequinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of various substituted pyrene derivatives.

Scientific Research Applications

pH Measurement in Biological Systems

One of the primary applications of 6,8-dihydroxy-1,3-pyrenedisulfonic acid disodium salt is its use as a pH-sensitive fluorescent dye . It is particularly effective for measuring intracellular pH changes (pHi) due to its sensitivity to pH fluctuations:

- Mechanism : The compound exhibits different fluorescence intensities at varying pH levels, allowing researchers to monitor pH changes within live cells.

- Case Study : In a study assessing cellular responses to environmental stressors, the dye was employed to measure pHi alterations in response to oxidative stress, providing insights into cellular metabolism and health .

Surface Coating for Cell Culture

The compound serves as a coating agent for surfaces or microspheres that are used in cell culture applications:

- Application : It enhances the biocompatibility of culture surfaces and facilitates cell attachment and growth.

- Case Study : Research demonstrated that surfaces coated with this dye promoted better adhesion and proliferation of various cell types compared to uncoated surfaces, which is crucial for tissue engineering applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized for its fluorescent properties:

- Fluorescence Spectroscopy : The compound can be used in fluorescence spectroscopy to analyze the concentration of different analytes based on their interaction with the dye.

- Case Study : A study highlighted its application in detecting metal ions in solution, where the fluorescence intensity varied with the concentration of specific ions, allowing for sensitive detection methods .

Summary Table of Applications

Mechanism of Action

The primary mechanism of action of 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt is its ability to act as a pH indicator. The compound exhibits fluorescence changes in response to pH variations, making it useful for monitoring pH changes in various environments. The molecular targets include cellular components where pH changes are critical, and the pathways involved are related to protonation and deprotonation reactions .

Comparison with Similar Compounds

Research Findings and Performance Metrics

- Graphene Exfoliation : DHDS achieves a graphene concentration of 120 μg/mL, outperforming HPTS (80 μg/mL) and Py-1SO₃ (40 μg/mL) .

- pH Sensing : DHDS-functionalized CNTs show a linear response (R² > 0.98) in physiological pH ranges, critical for biomedical applications .

- Biological Uptake : OATP1B1-mediated transport of DHDS is pH-independent, unlike pyranine, which shows higher uptake at acidic pH .

Biological Activity

6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt (DHPDS) is a chemical compound recognized for its significant biological activity, particularly as a pH-sensitive fluorescent dye. This article delves into its mechanisms of action, applications in biological research, and relevant findings from various studies.

Overview of DHPDS

- Chemical Formula : CHNaOS

- Molecular Weight : 418.37 g/mol

- CAS Number : 61255-63-8

- Physical Properties : DHPDS is characterized by its high stability and fluorescence properties, which are crucial for its application in biological systems.

DHPDS primarily functions as a pH-sensitive fluorescent dye that allows researchers to monitor intracellular pH (pH) changes. Its mechanism involves:

- Fluorescence Properties : The compound exhibits dual excitation and emission properties due to its two hydroxyl groups, making it suitable for ratiometric pH measurements.

- Interaction with Biomolecules : DHPDS interacts with various biomolecules, facilitating the study of cellular processes by providing real-time pH measurements within living cells .

Applications in Biological Research

DHPDS has been utilized in several research domains:

- Cellular Studies : It is employed in fluorescence microscopy to investigate pH changes in cellular environments. This is critical for understanding metabolic processes and cellular functions .

- pH Measurement : The compound has been used to measure intracellular pH in isolated perfused rat liver models, demonstrating its effectiveness as a pH indicator .

- Nanotechnology : DHPDS has been applied in the functionalization of graphene materials for electronic applications, showcasing its versatility beyond traditional biological uses .

Table of Key Studies Involving DHPDS

Case Study: DHPDS in Cancer Research

A notable study explored the anticancer properties of DHPDS when complexed with metal ions such as Cu(II) and Zn(II). The findings indicated that these complexes could inhibit the function of organic anion transporting polypeptides (OATPs), which are often overexpressed in cancer cells. This suggests a potential therapeutic application for DHPDS in cancer treatment strategies .

Q & A

Q. What structural features of 6,8-dihydroxy-1,3-pyrenedisulfonic acid disodium salt contribute to its solubility and adsorption properties in aqueous systems?

The compound contains two sulfonic acid (-SO₃⁻) groups and two hydroxyl (-OH) groups. The sulfonic groups enhance water solubility via strong ionic interactions, while the hydroxyl groups participate in hydrogen bonding with polar solvents or substrates like graphene. This dual functionality enables its use as a dispersant in liquid-phase exfoliation of graphene, where adsorption onto graphene surfaces displaces intercalated solvent molecules .

Q. How is the compound synthesized, and what purification methods ensure high purity for research applications?

While synthesis details are not explicitly provided in the evidence, purification typically involves recrystallization from aqueous solutions or dialysis to remove unreacted precursors. Analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) are used to confirm purity, particularly for applications requiring precise stoichiometric ratios (e.g., pH sensing or graphene exfoliation) .

Q. What is the mechanism behind its pH-sensitive fluorescence, and how does it compare to other pyrene-based dyes?

The compound acts as a ratiometric pH sensor due to protonation/deprotonation of its hydroxyl groups. Its fluorescence emission shifts with pH changes (effective range: pH 5.6–8.3), a property shared with structurally similar photoacids like HPTS (8-hydroxypyrene-1,3,6-trisulfonate). Unlike HPTS, however, DHDS retains pH sensitivity even when one hydroxyl group is functionalized, making it suitable for covalent attachment to nanomaterials without losing functionality .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize its use in graphene exfoliation?

MD simulations calculate the potential of mean force (PMF) to quantify adsorption energy between the compound and graphene. Studies show that asymmetric functionalization (e.g., PS2 with two sulfonic and two hydroxyl groups) maximizes dipole interactions, promoting solvent displacement and graphene layer separation. Experimental validation via HRTEM and UV-vis spectroscopy confirms exfoliation efficiency correlates with simulated adsorption energies .

Q. What experimental contradictions exist between adsorption energy and exfoliation efficiency, and how are they resolved?

While higher adsorption energy generally improves exfoliation, excessive functionalization (e.g., Py(SO₃)₄) can sterically hinder solvent displacement. For example, PS2 (moderate sulfonic/hydroxyl groups) outperforms Py(SO₃)₄ in graphene dispersion despite lower adsorption energy. This highlights the need for balanced functionalization to optimize solvent-graphene interactions .

Q. How does the compound’s excited-state pKa compare to other photoacids, and what factors influence proton release kinetics?

DHDS exhibits a ground-state pKa of ~8.1, dropping to ~1.6 in the excited state, similar to HPTS. However, its additional hydroxyl group allows covalent attachment to silica matrices without significantly altering photochemical behavior. Proton recombination rates depend on matrix porosity and solvent accessibility, measured via time-resolved fluorescence spectroscopy in sol-gel systems .

Q. What methodologies enable its integration into nanomaterials for operando pH monitoring in electrochemical systems?

The compound is functionalized onto carbon nanotubes (CNTs) via π-π stacking or covalent linkage. Coating CNTs with electron-donating layers (e.g., zinc phthalocyanine) enhances dye-CNT interactions, improving signal stability. Calibration involves correlating fluorescence intensity ratios (e.g., I₅₆₀/I₅₁₀) with pH under controlled buffer conditions, validated in CO₂ reduction studies .

Q. How do researchers address batch-to-batch variability in biological assays, such as OATP uptake studies?

Standardized protocols include pre-incubating cells (e.g., A431) with DHDS at 10 µM in HBSS buffer (pH 7.4) to ensure consistent OATP1B1 transporter interaction. Variability is minimized by using HPLC-purified batches and validating uptake via fluorescence quenching or liquid chromatography-mass spectrometry (LC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.